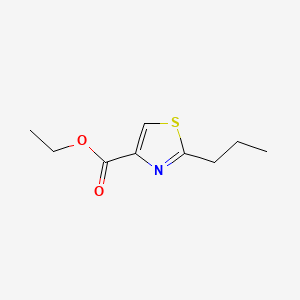

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

Beschreibung

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester (CAS: Not explicitly provided) is a thiazole derivative characterized by a propyl substituent at the 2-position of the thiazole ring and an ethoxycarbonyl group at the 4-position. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmaceutical and agrochemical applications.

Eigenschaften

IUPAC Name |

ethyl 2-propyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFWAKJZENNTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163908 | |

| Record name | 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14819-39-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014819397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Thiobutyramide with Ethyl 2-Chloroacetoacetate

The most widely documented method involves a one-pot condensation reaction between thiobutyramide (butyric acid thioamide) and ethyl 2-chloroacetoacetate in refluxing ethanol or aromatic solvents. Thiobutyramide’s sulfur nucleophile attacks the α-chloro carbonyl group of ethyl 2-chloroacetoacetate, inducing cyclization to form the thiazole ring. The reaction proceeds at 60–80°C for 2–4 hours , yielding 2-propyl-5-thiazolecarboxylic acid as an intermediate. Subsequent esterification with ethanol and hydrochloric acid gas converts the carboxylic acid to the ethyl ester (Figure 1).

Reaction Conditions and Optimization

Solvent and Temperature Effects

-

Condensation reaction : Ethanol and toluene are preferred solvents. Ethanol enhances reaction rates due to polar protic properties, while toluene minimizes side reactions at higher temperatures (80°C).

-

Esterification : Anhydrous ethanol is critical to prevent hydrolysis of the ethyl ester. HCl gas acts as a catalyst, with yields dropping to 70% if replaced by aqueous HCl.

Catalysts and Additives

-

Polyphosphoric acid (PPA) : While effective in analogous syntheses (e.g., febuxostat intermediates), PPA generates viscous mixtures and phosphorus-rich wastewater, complicating industrial scaling.

-

Methanesulfonic acid : Offers milder acidity than PPA but is rarely required for ethyl 2-propyl-5-thiazolecarboxylate due to the efficiency of HCl gas.

Purification and Characterization

Distillation and Chromatography

Crude ethyl 2-propyl-5-thiazolecarboxylate is purified via fractional distillation under reduced pressure (139–140°C at 0.1 mmHg). For analytical-grade material, silica gel chromatography with ethyl acetate/cyclohexane eluents removes trace impurities.

Spectroscopic Validation

-

UV-Vis : Absorption maxima at 260 nm confirm the thiazole ring’s conjugation.

-

NMR : NMR spectra show characteristic signals for the ethyl ester (δ 1.3 ppm, triplet, 3H; δ 4.3 ppm, quartet, 2H) and propyl group (δ 0.9 ppm, triplet, 3H; δ 1.6 ppm, sextet, 2H; δ 2.7 ppm, triplet, 2H).

Industrial and Environmental Considerations

Scalability Challenges

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 4-Thiazolecarboxylic acid, 2-propyl-

Reduction: 4-Thiazolecarboxylic acid, 2-propyl-, ethyl alcohol

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester (C9H13NO2S) is characterized by a thiazole ring, which is known for its diverse biological activities. The presence of the carboxylic acid moiety enhances its reactivity and potential for forming derivatives that exhibit various pharmacological properties.

Medicinal Applications

The medicinal applications of 4-thiazolecarboxylic acid esters primarily revolve around their antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance:

- Synthesis of Derivatives : A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against several bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .

- Mechanism of Action : Thiazoles are believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, leading to cell death.

Anticancer Properties

The compound's derivatives have also been investigated for their anticancer potential:

- Cell Line Studies : In vitro studies using HepG2 cell lines demonstrated that specific thiazole derivatives exhibited cytotoxicity against cancer cells, with IC50 values indicating potency superior to some conventional chemotherapeutics .

- Targeting Kinases : Some derivatives have been designed to inhibit tyrosine kinases involved in cancer progression, showing promise in reducing tumor growth in xenograft models .

Industrial Applications

Beyond medicinal uses, 4-thiazolecarboxylic acid esters have applications in industrial chemistry:

Lubricants

The compound is utilized as an additive in lubricant formulations:

- Functionality : Carboxylic acid esters, including those derived from thiazoles, serve as effective lubricants due to their ability to reduce friction and wear in machinery .

- Performance Enhancements : These esters can be blended with other base oils to enhance performance characteristics such as viscosity stability and thermal resistance.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized thiazole derivatives revealed that compounds with specific substitutions on the thiazole ring showed enhanced antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The most effective compounds had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazole derivatives, researchers reported that a particular derivative exhibited a high degree of selectivity for cancer cells over normal cells. This selectivity was attributed to the compound's ability to induce apoptosis through the activation of specific cell signaling pathways .

Wirkmechanismus

The mechanism of action of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The 2-position substituent significantly influences the electronic and steric properties of thiazole derivatives:

- Electron-withdrawing groups (EWGs): Bromo (as in ethyl 2-bromothiazole-4-carboxylate, C₆H₆BrNO₂S) and acetyl (ethyl 2-acetylthiazole-4-carboxylate, C₈H₉NO₃S) groups reduce electron density on the thiazole ring, enhancing electrophilic substitution resistance but increasing stability toward oxidation .

- Aromatic substituents: Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate (C₁₂H₉F₂NO₂S) combines steric bulk and electronic effects from fluorine atoms, improving binding affinity in drug-receptor interactions .

Data Tables

Table 1: Comparative Analysis of Thiazolecarboxylate Esters

Research Findings and Gaps

- Propyl derivative synthesis: No direct synthesis data exists for 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester. However, analogous methods for ethyl 2-mercaptothiazole-4-carboxylate desulfurization could be adapted using propyl thiono esters.

- Contradictions : describes benzimidazole synthesis, which diverges from thiazole chemistry, highlighting the need for cautious extrapolation.

Biologische Aktivität

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester, also known by its CAS number 14819-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester is characterized by the presence of a thiazole ring and an ethyl ester functional group. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazole derivatives demonstrated that compounds similar to 4-thiazolecarboxylic acid showed effective inhibition against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | E. coli, S. aureus | 15-20 |

| Similar Thiazole Derivative | E. coli, P. aeruginosa | 18-22 |

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as prostate and breast cancer cells. The proposed mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Study: Prostate Cancer Cells

A study evaluated the effects of 4-thiazolecarboxylic acid on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 35 µM.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For example:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Some thiazoles act on steroid receptors, potentially serving as modulators in hormone-dependent cancers.

Pharmacological Applications

The pharmacological applications of 4-thiazolecarboxylic acid extend beyond antimicrobial and anticancer activities. It has been explored for:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

- Neuroprotective Effects : Research indicates that thiazole derivatives may protect neuronal cells from oxidative stress.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance, substituting different alkyl groups can significantly influence the potency and selectivity of these compounds against specific biological targets.

Q & A

Q. What are the established synthetic routes for 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclization reactions. For example, ethyl α-chloroacetoacetate reacts with thiourea under basic conditions to form the thiazole ring. Key steps include:

- Reaction Temperature : Maintaining temperatures below 8°C during thiourea addition to minimize side reactions .

- Purification : Post-synthesis, inorganic salts are removed via filtration, and the product is crystallized using ethyl acetate/ethanol mixtures. HPLC purity checks (≥99%) ensure quality .

- Alternative Routes : The Arndt-Eistert reaction with diazoalkanes can extend the carboxylic acid chain for derivatives .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- GC-MS : Gas chromatography-mass spectrometry (GC-MS) with NIST-standardized libraries identifies volatile derivatives and purity .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors reaction progress and purity, as described in esterification workflows .

- NMR : H and C NMR confirm substituent positions on the thiazole ring, particularly distinguishing propyl and ethyl groups .

Q. How do physicochemical properties (e.g., solubility, logP) vary with structural modifications?

Solubility in aqueous buffers is generally low due to the hydrophobic ethyl ester and propyl groups. Methodological approaches include:

- LogP Determination : Use shake-flask methods with octanol/water partitioning, referencing similar thiazolecarboxylic acid esters (e.g., logP ≈ 2.4 for 2-bromo derivatives) .

- Solubility Enhancement : Co-solvents like DMSO or ethanol (≤5% v/v) are recommended for in vitro assays .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported solubility or stability data for this compound?

Discrepancies often arise from crystallinity differences or hydration states. Strategies include:

- Standardized Protocols : Use USP/Ph.Eur. buffers for solubility studies and control humidity during stability testing .

- Polymorph Screening : X-ray diffraction (PXRD) identifies crystalline forms affecting solubility .

- Accelerated Stability Studies : Perform stress testing (40°C/75% RH) with HPLC monitoring to detect degradation products .

Q. What experimental frameworks are recommended for assessing this compound’s biological activity (e.g., enzyme inhibition, receptor binding)?

- AhR Ligand Studies : Use reporter gene assays (e.g., luciferase in HEK293 cells) to evaluate agonist/antagonist activity, as demonstrated for structurally related methyl esters .

- Enzyme Inhibition : Optimize assay conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., ITE for AhR) to validate target engagement .

- Dose-Response Curves : Employ 3-parameter logistic models to calculate IC values, ensuring ≥3 biological replicates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., methyl to butyl) or heterocyclic replacements (e.g., imidazole vs. thiazole) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like glutamate receptors or cytochrome P450 enzymes .

- ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to prioritize lead candidates .

Methodological Best Practices

Q. What strategies mitigate synthetic challenges, such as low yields or impurity formation?

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization reactions .

- In Situ Monitoring : FTIR tracks thiourea consumption (C=S stretch at ~1100 cm) to optimize reaction time .

- Recrystallization : Multi-step crystallization (e.g., ethyl acetate/hexane) improves purity to >99% .

Q. How should researchers standardize data reporting for reproducibility?

- Detailed Synthetic Protocols : Report molar ratios, solvent volumes, and purification yields (e.g., "77% yield after HPLC" ).

- Spectroscopic Data : Include full NMR assignments (δ values, coupling constants) and MS fragmentation patterns .

- Negative Controls : Disclose solvent/DMSO effects in biological assays to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.